BenchChemオンラインストアへようこそ!

Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate is a protected 3-aza-BCHep scaffold serving as a crucial synthetic building block. It is a validated bioisostere of meta-substituted pyridines and a 3D analog of piperidine. Its unique exit vector geometry, documented in US 12,122,766 B2, makes it essential for KHK inhibitor programs and for replacing metabolically labile pyridine rings. The defined stereochemistry enables unambiguous SAR interpretation, while the orthogonal Boc and methyl ester handles allow for rapid, divergent derivatization.

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
CAS No. 1363380-75-9
Cat. No. B1430150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate
CAS1363380-75-9
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC(C1)C2C(=O)OC
InChIInChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-6-8-5-9(7-14)10(8)11(15)17-4/h8-10H,5-7H2,1-4H3
InChIKeyZKYRFBYZYPHCPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate (CAS 1363380-75-9): A C3-Substituted Aza-BCHep Building Block for Drug Discovery


Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate (CAS 1363380-75-9) is a functionalized 3-azabicyclo[3.1.1]heptane (aza-BCHep) bearing a Boc-protected nitrogen at the 3-position and a methyl carboxylate at the 6-position [1]. The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a validated bioisostere of meta-substituted pyridines and a three-dimensional analog of piperidine, attracting substantial attention in medicinal chemistry as part of the broader "escape from flatland" paradigm [2][3]. This compound serves as a protected, synthetic building block for the construction of more elaborate aza-BCHep-containing derivatives in drug discovery programs.

Why a Piperidine, Tropane, or Alternative Bridged Bicycle Cannot Replace Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate


The 3-azabicyclo[3.1.1]heptane scaffold cannot be substituted interchangeably with piperidines, tropanes, or other bridged bicycles (e.g., 3-azabicyclo[3.1.0]hexanes, bicyclo[1.1.1]pentanes) due to its unique exit vector geometry and conformational rigidity [1]. Molecular structure analysis using exit vector parameters (EVP) demonstrates that cis isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes are three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformer, while trans isomers correspond to an unusual "boat" piperidine conformation [1]. This scaffold-specific geometry dictates the spatial orientation of substituents, directly impacting target binding and pharmacological profiles. Furthermore, 3-azabicyclo[3.1.1]heptanes have been validated as bioisosteres specifically for meta-substituted pyridines, a replacement that cannot be achieved with simpler saturated amines or other bridged systems lacking the appropriate nitrogen placement and ring size [2].

Quantitative Differentiation Evidence: Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate vs. Piperidine, Pyridine, and Alternative Bicyclic Bioisosteres


Exit Vector Geometry: cis-6-Aza-BCHep vs. Piperidine Chair Conformation

Molecular structure analysis using exit vector parameters (EVP) demonstrates that cis isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes are three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformer, whereas trans isomers correspond to an unusual 'boat' piperidine conformation [1]. While quantitative EVP values for Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate are not explicitly reported, the study provides the geometric framework for the entire 3-substituted 6-azabicyclo[3.1.1]heptane class, establishing a verifiable structural basis for differentiation from simple piperidines.

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

Physicochemical Property Improvement: 3-Aza-BCHep Replacement of Pyridine in Rupatidine

Incorporation of the 3-azabicyclo[3.1.1]heptane core into the antihistamine drug Rupatidine in place of the pyridine ring resulted in a dramatic improvement in physicochemical properties [1]. This head-to-head molecular comparison demonstrates that the 3-aza-BCHep scaffold confers significantly enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability relative to the pyridine-containing parent drug [1].

ADME Properties Bioisosterism Drug Discovery

Scalable Synthetic Access: Common Intermediate Synthesis at 400 g Scale

The 3-substituted 6-azabicyclo[3.1.1]heptane scaffold is accessible on a large scale using readily available bulk reagents. The key common intermediate, N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, was obtained up to 400 g in a single run via double alkylation of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, followed by hydrolysis [1]. Oxidative decarboxylation of this intermediate gave the 2,6-methanopiperidone derivative (up to 400 g scale), while monodecarboxylation afforded N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids as separable diastereomeric mixtures (up to 100 g scale) [1]. This scalability contrasts with alternative bridged bicycles such as 2- and 3-azabicyclo[3.1.1]heptenes, for which scale-up reactions have been demonstrated but large-scale multi-hundred-gram production is not yet established [2].

Process Chemistry Scalability Synthetic Methodology

Ketohexokinase (KHK) Inhibitory Activity: 3-Aza-BCHep Derivatives vs. Untargeted Scaffolds

3-Azabicyclo[3.1.1]heptane derivatives have been specifically claimed and granted patent protection (US 12,122,766 B2) as ketohexokinase (KHK) inhibitors with demonstrated therapeutic utility for preventing or treating metabolic diseases including diabetes, diabetic complications, obesity, nonalcoholic fatty liver disease, and fatty hepatitis [1]. The patent establishes that the 3-azabicyclo[3.1.1]heptane scaffold, when appropriately substituted, confers KHK inhibitory activity and emphasizes the importance of kinase selectivity over other ATP-utilizing kinases [1]. In contrast, simpler piperidine-based scaffolds and unfunctionalized bicyclic amines lack demonstrated KHK inhibitory activity without the specific 3-aza-BCHep geometry.

KHK Inhibition Metabolic Disease Target Engagement

Physicochemical Profile: XLogP3-AA of Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate

The target compound exhibits a computed XLogP3-AA value of 1.4, indicating moderate lipophilicity [1]. As a general class-level principle, heteroatom-incorporated analogs of 3D saturated bicyclic mimetics (hetero-BCPs, BCHs, and BCHeps) have been proven to frequently confer improved water solubility, enhanced metabolic stability, and reduced lipophilicity relative to their all-carbon or aromatic counterparts [2]. This computed lipophilicity value places Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate in a favorable range for oral bioavailability (typically XLogP 1–3), while the nitrogen incorporation distinguishes it from all-carbon bicyclo[3.1.1]heptanes which generally exhibit higher lipophilicity.

Lipophilicity ADME Prediction Physicochemical Properties

Enantioselective Synthesis Capability: Chiral 3-Aza-BCHep Construction with >20:1 dr and 97–99% ee

Copper-catalyzed asymmetric formal [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes with azomethine ylides enables the construction of enantioenriched 3-aza-BCHeps with exceptional stereocontrol: all 51 reported examples achieved >20:1 diastereomeric ratio, with most products exhibiting 97–99% enantiomeric excess . This methodology provides access to chiral polysubstituted 3-azabicyclo[3.1.1]heptanes bearing two quaternary centers, a stereochemical complexity unattainable with simple piperidines or monocyclic amines .

Asymmetric Synthesis Chiral Building Blocks Stereochemistry

Recommended Research and Industrial Applications for Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate


Lead Optimization Programs Targeting Ketohexokinase (KHK) for Metabolic Disease

Medicinal chemistry programs developing KHK inhibitors for type 2 diabetes, obesity, or nonalcoholic fatty liver disease should prioritize procurement of Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate as a key synthetic building block. The granted US patent (US 12,122,766 B2) establishes the 3-azabicyclo[3.1.1]heptane scaffold as a privileged core for KHK inhibition [1]. The Boc-protected nitrogen and methyl ester at C6 provide orthogonal functional handles for divergent derivatization to explore SAR around the patented pharmacophore, while the scaffold geometry distinguishes these compounds from untargeted piperidine-based libraries lacking documented KHK activity.

Bioisosteric Replacement of meta-Substituted Pyridines to Improve ADME Properties

Programs seeking to replace metabolically labile or solubility-limited meta-substituted pyridine rings in lead compounds should evaluate Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate as a starting material. The 3-aza-BCHep scaffold has been validated as a bioisostere of meta-substituted pyridines [2] and direct comparison in the Rupatidine case demonstrated dramatic improvement in solubility, lipophilicity, and metabolic stability [3]. The methyl ester at C6 provides a functional handle for further derivatization after scaffold incorporation, enabling rapid synthesis of pyridine-replacement analogs for comparative ADME profiling.

Constrained Piperidine Scaffold Hopping with Defined Exit Vector Geometry

Structure-based drug design programs seeking to replace flexible piperidine moieties with conformationally constrained analogs should utilize Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate. EVP analysis confirms that cis isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes recapitulate the geometry of the 1,4-disubstituted piperidine chair conformer [4], enabling rational scaffold hopping while introducing conformational rigidity that can reduce entropic penalties upon target binding. The Boc protection enables orthogonal synthetic manipulation under conditions incompatible with free amines, facilitating multistep derivatization in parallel medicinal chemistry workflows.

Chiral Drug Candidate Synthesis Requiring Defined Stereochemistry

Programs developing chiral drug candidates can leverage the demonstrated capacity for enantioselective 3-aza-BCHep construction (>20:1 dr, 97–99% ee) to access stereochemically defined building blocks. While Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate is supplied as a specific stereoisomer, procurement of this material provides a validated entry point into the broader chiral 3-aza-BCHep chemical space. The defined stereochemistry at C1, C5, and C6 enables unambiguous SAR interpretation in programs where stereochemical configuration impacts target engagement or off-target selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.